molecular formula C22H18N2O4 B4600973 4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B4600973
M. Wt: 374.4 g/mol
InChI Key: ZBGSXHJMSJXCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that features a benzamide group attached to a benzodioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium . The reaction proceeds under constant stirring at room temperature, resulting in the formation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then further treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield N-substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound coordinates with the active site of the enzyme, disrupting its normal function . This can lead to a reduction in the enzyme’s activity, which may be beneficial in treating certain diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a therapeutic agent and enzyme inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c25-21(15-4-2-1-3-5-15)23-17-8-6-16(7-9-17)22(26)24-18-10-11-19-20(14-18)28-13-12-27-19/h1-11,14H,12-13H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGSXHJMSJXCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-benzamido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.